molecular formula C17H29NO2 B14611998 N-Ethyl-3,7-dimethyl-9-(oxolan-2-YL)nona-2,6-dienamide CAS No. 60432-90-8

N-Ethyl-3,7-dimethyl-9-(oxolan-2-YL)nona-2,6-dienamide

Katalognummer: B14611998
CAS-Nummer: 60432-90-8
Molekulargewicht: 279.4 g/mol
InChI-Schlüssel: XTGWCVNHXYNROB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Ethyl-3,7-dimethyl-9-(oxolan-2-yl)nona-2,6-dienamide is a chemical compound known for its unique structure and properties. This compound features an ethyl group, two methyl groups, and an oxolan ring attached to a nona-2,6-dienamide backbone. Its distinct molecular arrangement makes it a subject of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3,7-dimethyl-9-(oxolan-2-yl)nona-2,6-dienamide typically involves multi-step organic reactions. The process begins with the preparation of the nona-2,6-dienamide backbone, followed by the introduction of the ethyl and methyl groups. The oxolan ring is then attached through a cyclization reaction. Common reagents used in these steps include ethyl halides, methyl halides, and cyclization agents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis systems are often employed to achieve efficient large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

N-Ethyl-3,7-dimethyl-9-(oxolan-2-yl)nona-2,6-dienamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

N-Ethyl-3,7-dimethyl-9-(oxolan-2-yl)nona-2,6-dienamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of N-Ethyl-3,7-dimethyl-9-(oxolan-2-yl)nona-2,6-dienamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N-Diethyl-3,7-dimethyl-9-(oxolan-2-yl)nona-2,6-dienamide: Similar structure with an additional ethyl group.

    N-Methyl-3,7-dimethyl-9-(oxolan-2-yl)nona-2,6-dienamide: Similar structure with a methyl group instead of an ethyl group.

Uniqueness

N-Ethyl-3,7-dimethyl-9-(oxolan-2-yl)nona-2,6-dienamide is unique due to its specific combination of functional groups and the presence of the oxolan ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

60432-90-8

Molekularformel

C17H29NO2

Molekulargewicht

279.4 g/mol

IUPAC-Name

N-ethyl-3,7-dimethyl-9-(oxolan-2-yl)nona-2,6-dienamide

InChI

InChI=1S/C17H29NO2/c1-4-18-17(19)13-15(3)8-5-7-14(2)10-11-16-9-6-12-20-16/h7,13,16H,4-6,8-12H2,1-3H3,(H,18,19)

InChI-Schlüssel

XTGWCVNHXYNROB-UHFFFAOYSA-N

Kanonische SMILES

CCNC(=O)C=C(C)CCC=C(C)CCC1CCCO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.